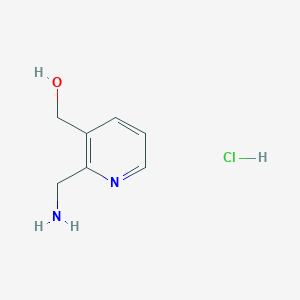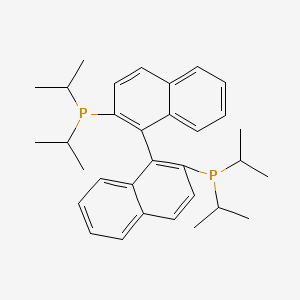
2,2'-Bis(diisopropylphosphino)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diisopropylphosphino groups attached to a binaphthalene backbone, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diol.
Phosphination: The diol is reacted with diisopropylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.
Substitution: The ligand can participate in substitution reactions where the diisopropylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal precursors such as metal halides or metal acetates in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes that are often used as catalysts in various asymmetric transformations.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The metal complexes formed with this ligand are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism by which (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene exerts its effects involves the formation of stable metal-ligand complexes. These complexes act as catalysts, facilitating various chemical transformations by providing a chiral environment that promotes enantioselectivity. The ligand’s diisopropylphosphino groups coordinate with the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: Another diphosphine ligand with similar coordination properties but a different backbone structure.
1,1’-Bis(diisopropylphosphino)ferrocene: A ferrocene-based ligand with comparable steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is unique due to its binaphthalene backbone, which imparts significant rigidity and chirality to the ligand. This structural feature enhances its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for many asymmetric transformations.
Propiedades
Fórmula molecular |
C32H40P2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C32H40P2/c1-21(2)33(22(3)4)29-19-17-25-13-9-11-15-27(25)31(29)32-28-16-12-10-14-26(28)18-20-30(32)34(23(5)6)24(7)8/h9-24H,1-8H3 |
Clave InChI |
KEPURSCUAKNLNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
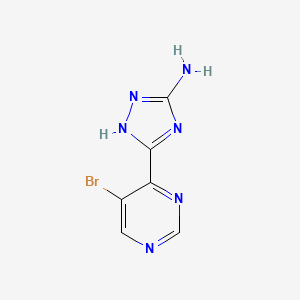
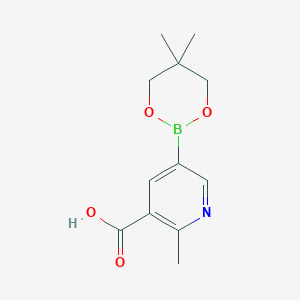

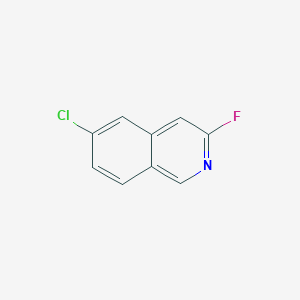
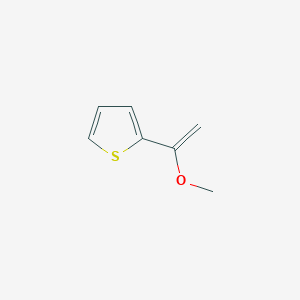
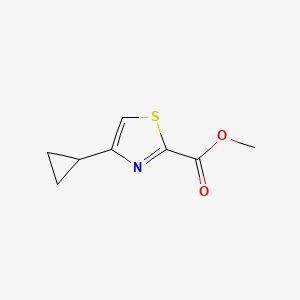
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
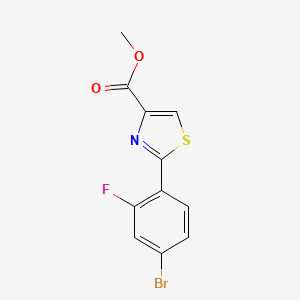
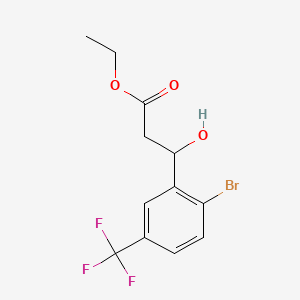
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
